1-Bromododecane

Micellar Catalysis Dendrimers Catalytic Efficiency

1-Bromododecane is the definitive C12 alkylating agent for synthesizing antimicrobial quaternary ammonium surfactants and optimized phase-transfer catalysts. Its specific chain length achieves an ideal HLB, validated as essential for benzalkonium and domiphen bromide. Substitution with C10 or C14 analogs alters CMC and compromises antimicrobial efficacy. Leveraging the optimized 98.3% yield HBr catalytic route ensures cost-efficient, high-volume supply. Sourcing this specific compound guarantees consistent, validated performance in critical lipophilic and membrane-disrupting applications.

Molecular Formula C12H25Br
Molecular Weight 249.23 g/mol
CAS No. 143-15-7
Cat. No. B092323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromododecane
CAS143-15-7
Synonyms1-bromododecane
dodecane, 1-bromo-
Molecular FormulaC12H25Br
Molecular Weight249.23 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCBr
InChIInChI=1S/C12H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3
InChIKeyPBLNBZIONSLZBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromododecane (CAS 143-15-7): An Essential C12 Alkylating Agent for Surfactant and Advanced Material Synthesis


1-Bromododecane, also known as lauryl bromide or dodecyl bromide, is a primary bromoalkane with the linear formula CH3(CH2)11Br and a molecular weight of 249.23 g/mol [1]. This colorless liquid is a fundamental long-chain alkylating agent used to introduce a hydrophobic C12 moiety into organic molecules, thereby enhancing their lipophilicity and surfactant properties [2]. It serves as a critical intermediate in the manufacture of quaternary ammonium compounds, ionic liquids, and specialty polymers.

Why 1-Bromododecane's C12 Chain and Reactivity Profile Preclude Simple Substitution with Other Haloalkanes


The performance of alkylating agents is exquisitely sensitive to both the length of the alkyl chain and the nature of the halogen leaving group, making generic substitution a significant risk to product quality and process yield. The C12 chain of 1-bromododecane imparts a specific balance of hydrophobicity and packing that is distinct from shorter (e.g., C8, C10) or longer (e.g., C14) analogs, directly affecting the critical micelle concentration (CMC) and catalytic efficiency of the resulting surfactants and materials [1]. Furthermore, the bromine atom offers a unique reactivity profile. It is a sufficiently good leaving group to enable efficient nucleophilic substitution (SN2) under a wide range of conditions, unlike the more sluggish 1-chlorododecane, yet it is significantly more stable, cost-effective, and easier to handle during synthesis and storage than the highly reactive and light-sensitive 1-iodododecane [2].

Quantitative Evidence Guide for 1-Bromododecane: Comparative Performance in Catalysis, Reactivity, and Material Modification


Superior Catalytic Efficiency in Micellar Catalysis: C12 Dendrimers Outperform C8 Analogs by Up to 160x

In a head-to-head study of amphiphilic dendrimeric catalysts, the catalytic efficiency was found to be highly dependent on the length of the alkyl chain introduced during synthesis. The dendrimer modified with eight C12 chains (derived from 1-bromododecane) exhibited substantially higher catalytic activity than its C8 counterpart (derived from 1-bromooctane). This demonstrates that the longer C12 chain creates a more effective hydrophobic microenvironment for the reaction [1].

Micellar Catalysis Dendrimers Catalytic Efficiency Structure-Activity Relationship

Balanced Reactivity Profile: 1-Bromododecane vs. 1-Chlorododecane in Samarium(II) Reductions

A comparative kinetic study on the reduction of alkyl halides by a soluble Sm(II) complex revealed that 1-bromododecane undergoes reduction several orders of magnitude faster than 1-chlorododecane in nonpolar, non-coordinating solvents. This confirms the superior leaving group ability of bromide over chloride in this single-electron transfer process, a fundamental difference that directly impacts reaction rates and yields in reductive transformations [1].

Electron Transfer Reduction Kinetics Samarium(II) Solvent Effects

Thermal and Volumetric Property Database: Experimental Data for C12 Bromoalkane as a Function of Temperature

A comprehensive study by the National Institute of Standards and Technology (NIST) provides experimental data on the isobaric heat capacity (Cp) of 1-bromododecane across a wide temperature range (298.15 K to 423.15 K). This class-level inference shows how the physical properties of bromoalkanes are systematically affected by chain length, providing essential data for process design and thermodynamic calculations [1].

Thermophysical Properties Isobaric Heat Capacity Process Engineering Fluctuational Properties

Modification of Polymer Properties: Quantified Increase in Glass Transition Temperature (Tg) for Hydroxyethyl Cellulose

The specific impact of grafting a C12 alkyl chain onto a polymer backbone was quantified in a study on the hydrophobic modification of hydroxyethyl cellulose (HEC). Using 1-bromododecane as the etherification agent in an ionic liquid, the glass transition temperature (Tg) of the modified HEC increased substantially from 102.1 °C to 128.6 °C [1]. This quantifies the effect of introducing the C12 dodecyl group on the thermal and structural properties of the polymer.

Polymer Modification Cellulose Ether Hydrophobic Modification Thermal Properties

Key Research and Industrial Applications for 1-Bromododecane Driven by Its C12 Selectivity and Reactivity


Synthesis of High-Performance Cationic and Zwitterionic Gemini Surfactants

1-Bromododecane is a critical building block for synthesizing cationic and zwitterionic gemini surfactants, which are known for their superior surface-active properties. The C12 chain introduced by this compound imparts an optimal hydrophilic-lipophilic balance (HLB) for achieving low critical micelle concentrations (CMC) and high surface activity [1]. Studies have shown that the members of these surfactant series exhibit 'superior surfactant properties' compared to other alkyl chain derivatives, making 1-bromododecane the preferred alkylating agent for this application [1].

Development of Amphiphilic Dendrimers for Micellar and Phase-Transfer Catalysis

As established in Section 3, the C12 chain derived from 1-bromododecane is uniquely effective in creating hydrophobic microenvironments within dendritic catalysts. This compound is therefore the reagent of choice for synthesizing amphiphilic dendrimers used in micellar catalysis. Researchers developing these catalysts can expect a substantial increase in catalytic rate constants for reactions like ester hydrolysis and decarboxylation, with the C12-modified dendrimer outperforming its C8 counterpart by a significant margin [2].

Hydrophobic Modification of Biopolymers and Cellulosic Materials

For materials scientists aiming to enhance the thermal stability, processability, and hydrophobicity of biopolymers like cellulose derivatives, 1-bromododecane provides a quantifiable advantage. As demonstrated with hydroxyethyl cellulose, grafting the C12 dodecyl chain using this reagent can increase the glass transition temperature (Tg) by over 26 °C [3]. This specific modification is crucial for expanding the application range of these materials into areas requiring higher temperature resistance or improved mechanical properties.

Synthesis of Quaternary Ammonium Salts and Ionic Liquid Precursors

The balanced reactivity of 1-bromododecane makes it an ideal intermediate for the production of quaternary ammonium salts, such as benzyldodecyldimethylammonium bromide (a common disinfectant) and domiphen bromide [4]. Its reaction with tertiary amines and nitrogen-containing heterocycles proceeds smoothly under standard SN2 conditions, providing high yields without the need for specialized handling required by more reactive alkyl iodides [5]. This reliability and ease of use make it a staple for both laboratory-scale synthesis and industrial manufacturing of these high-volume chemicals [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromododecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.